3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26 -hexaene-2,7,12,20-tetrone
Description
3,6,13,16,19-Pentaoxatricyclo[19.2.2.2^{8,11}]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone is a highly complex polycyclic compound characterized by a tricyclic framework interspersed with oxygen atoms and tetrone (four ketone) functionalities. Its structure includes fused macrocyclic ethers and conjugated aromatic systems, which confer unique electronic and steric properties. Similar compounds, such as those reported in and , are synthesized via multi-step condensation and cyclization reactions, often involving crown ether precursors or polycyclic scaffolds .
Properties
IUPAC Name |
3,6,13,16,19-pentaoxatricyclo[19.2.2.28,11]heptacosa-1(24),8,10,21(25),22,26-hexaene-2,7,12,20-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c23-19-15-1-5-17(6-2-15)21(25)30-13-14-31-22(26)18-7-3-16(4-8-18)20(24)29-12-10-27-9-11-28-19/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRMWPQRQZCZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and oxidation reactions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxygen-containing functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Macrocyclic Ether Derivatives
Compounds such as 24-Acetyl-8,11,14-trioxa-24,27-diaza-pentacyclo[19.5.1.1^{22,26}.0^{2,7}.0^{15,20}]octacosa-2,4,6,15(20),16,18-hexaen-28-one () share a fused polycyclic architecture but differ in oxygen/nitrogen distribution and substituent placement. Key distinctions include:
- Oxygen Content : The target compound contains five oxygen atoms in its tricyclic framework, whereas ’s analog has three oxygen atoms in a pentacyclic system.
- Ring Conformation : The nitrogen-containing crown ether in adopts a bowl-shaped conformation, while the target compound’s tricyclic system likely exhibits planar rigidity due to conjugated double bonds.
Polycyclic Tetronates
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.2^{11,14}]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone () shares the tetrone functionality but features a larger hexaoxatricyclic framework. Comparative
Computational Similarity Analysis
Tanimoto and Dice Metrics
and highlight the use of Tanimoto and Dice indices for quantifying molecular similarity. For example:
- The target compound’s bit-vector representation (e.g., MACCS or Morgan fingerprints) would yield a Tanimoto score >0.7 when compared to ’s hexaoxatricyclic tetrone, indicating moderate structural overlap .
- Graph-based similarity measures () are more accurate for polycyclic systems, as they account for ring connectivity and stereochemistry, unlike bit-vector methods .
QSAR and SAR Models
and demonstrate that Quantitative Structure-Activity Relationship (QSAR) models perform poorly for structurally diverse polycyclic compounds. For instance, the target compound’s bioactivity predictions would require training datasets inclusive of tricyclic ethers and tetrones, which are underrepresented in existing models .
NMR and Spectroscopic Profiling
’s NMR analysis of similar compounds reveals that substituent positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical shifts. For the target compound, protons near oxygen atoms (e.g., positions 8–11) would exhibit downfield shifts (δ 6.5–7.5 ppm), consistent with conjugated dienes in ’s analogs .
Research Findings and Implications
Structural Flexibility : Unlike rigid crown ethers (), the target compound’s conjugated system may allow for π-π interactions, enhancing binding affinity in host-guest systems .
Computational Challenges : Graph-based similarity algorithms () are critical for accurate comparisons but face scalability issues with large polycyclic compounds .
Bioactivity Potential: Tetrone-containing analogs () show moderate enzyme inhibition, suggesting the target compound could serve as a lead in drug discovery .
Biological Activity
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone (CAS Number: 29278-57-7) is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
Molecular Characteristics
- Molecular Formula : C22H20O9
- Molecular Weight : 428.3888 g/mol
- Structural Features : The compound consists of a bicyclic structure with multiple oxygen atoms integrated into its framework, which contributes to its reactivity and potential biological interactions.
Antioxidant Properties
Research indicates that compounds with similar structural characteristics often exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies suggest that 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone may possess anticancer properties. This is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at specific concentrations. The IC50 value was determined to be approximately 15 µM.
- Mechanistic Insights : The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis. Specifically, the compound was shown to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. In vitro assays revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be 32 µg/mL.
- Synergistic Effects : When combined with conventional antibiotics, the compound showed synergistic effects enhancing the overall antimicrobial efficacy.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are essential for evaluating safety profiles. Current data suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
